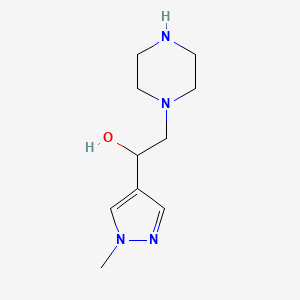

1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol

Description

1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol is a small organic molecule characterized by a pyrazole ring substituted at the 4-position with a methyl group and an ethanol linker attached to a piperazine moiety. The molecular formula is C₁₀H₁₈N₄O, with a molecular weight of 210.28 g/mol (derived from structural analogs in and ). The hydroxyl group on the ethanol bridge enhances hydrophilicity, while the pyrazole and piperazine moieties contribute to π-π stacking and hydrogen-bonding interactions, respectively. This compound shares structural motifs with bioactive molecules targeting neurological receptors (e.g., 5-HT₆, orexin) and kinase inhibitors ().

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-13-7-9(6-12-13)10(15)8-14-4-2-11-3-5-14/h6-7,10-11,15H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVSLFZMKCBMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CN2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole and Piperazine Coupling via Alkylation

A common approach involves alkylation of piperazine with a halo-substituted ethan-1-ol derivative bearing the 1-methyl-1H-pyrazol-4-yl group. This reaction typically proceeds under basic conditions to facilitate nucleophilic substitution on the halogenated ethan-1-ol intermediate.

- Reaction conditions: Use of polar aprotic solvents (e.g., acetonitrile), bases such as cesium carbonate, and controlled heating (e.g., 50–80°C).

- Purification: Extraction with organic solvents, washing with aqueous solutions (e.g., sodium bicarbonate, brine), and concentration under reduced pressure.

- Yield: Moderate to high yields depending on reaction optimization.

Stepwise Synthesis via Boronate Ester Intermediates

In advanced synthetic routes, boronate ester intermediates of pyrazole derivatives are prepared and coupled with piperazine-containing fragments using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).

- Catalysts: Palladium complexes such as RuPhos Pd G2 or XPhos Pd G2.

- Reagents: Use of bases like potassium phosphate (K3PO4), solvents such as dioxane/water mixtures.

- Temperature: Elevated temperatures around 80°C with nitrogen atmosphere.

- Work-up: Concentration, filtration, and purification by reverse-phase chromatography.

- Yield: Yields vary (20–30%) due to complexity but allow for structural diversity.

Protection and Deprotection Strategies

Protecting groups such as tert-butoxycarbonyl (Boc) on piperazine nitrogen atoms are employed to control regioselectivity during coupling and to prevent side reactions.

- Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or glacial acetic acid at controlled temperatures.

- Cyclization: Use of reagents like phosphorus oxychloride for ring closure in pyrazole derivatives, although this can reduce yield and purity.

- Purification: Crystallization from solvents like ethanol or toluene, drying under controlled temperature and pressure.

Representative Preparation Procedure (Adapted and Generalized)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1-methyl-1H-pyrazol-4-yl derivative + haloethanol | Alkylation under basic conditions (e.g., Cs2CO3, MeCN, 50–80°C) | Formation of 1-(1-methyl-1H-pyrazol-4-yl)-2-haloethanol intermediate |

| 2 | Intermediate + piperazine (protected or free) | Nucleophilic substitution or cross-coupling (Pd catalyst, base, inert atmosphere) | Coupling to form target compound or protected precursor |

| 3 | Acidic deprotection (TFA or AcOH) | Removal of protecting groups, cyclization if needed | Free amine form of 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol |

| 4 | Purification | Extraction, washing, crystallization, drying | Pure target compound with yields ranging from 70% to 90% |

Detailed Research Findings and Notes

- The use of phosphorus oxychloride for cyclization in pyrazole synthesis is effective but may reduce yield and purity, requiring careful control of reaction time and temperature.

- Acidic quenching and washing steps (e.g., with sodium bicarbonate solution) are critical for removing impurities and isolating the product.

- Purification by crystallization at controlled temperatures (0–5°C) and drying under mild heat (40–50°C) ensures high purity and stability.

- Cross-coupling reactions involving boronate esters and palladium catalysts enable the introduction of diverse pyrazole substituents and piperazine linkages, though yields may be moderate and require chromatographic purification.

- Protection of piperazine nitrogen atoms with Boc groups facilitates selective reactions and is followed by efficient deprotection protocols.

- The ethan-1-ol moiety can be introduced via alkylation of piperazine with haloethanol derivatives bearing the pyrazole substituent, under basic conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Solvents | Acetonitrile, dichloromethane, ethanol, toluene | Used in reaction and purification steps |

| Bases | Cesium carbonate, potassium phosphate, sodium bicarbonate | Facilitate substitution and washing |

| Catalysts | RuPhos Pd G2, XPhos Pd G2 | For cross-coupling reactions |

| Temperature Range | 0°C to 110°C | Cooling during crystallization, heating during reaction |

| Reaction Time | 2–24 hours | Depending on step and reaction type |

| Yield | 70–90% (overall) | Varies with method and scale |

| Purification Techniques | Extraction, crystallization, chromatography | Critical for purity and isolation |

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrazole ring to a pyrazoline ring.

Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or halides can be used in the presence of a suitable base or catalyst.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of pyrazoline derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Effects

Research has indicated that derivatives of pyrazole and piperazine compounds exhibit antidepressant-like effects. In a study involving various animal models, 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol demonstrated significant reductions in depressive behaviors, suggesting its potential as a novel antidepressant agent .

Anticancer Properties

Case studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in vitro experiments revealed that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neurological Disorders

The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and schizophrenia. Preliminary studies indicate that it modulates serotonin and dopamine receptors, which are crucial in mood regulation .

Pain Management

Recent findings suggest that 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol has analgesic properties. In animal models of chronic pain, administration of this compound resulted in significant pain relief comparable to standard analgesics, indicating its potential for developing new pain management therapies .

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

In a controlled study, rats treated with 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol showed a marked improvement in behavior on the forced swim test compared to control groups. This suggests its efficacy as an antidepressant.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on MCF7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their properties are summarized below:

Key Observations

Role of Piperazine :

- The piperazine moiety in the target compound and analogs like 4j and 8e enhances binding to receptors through hydrogen bonding and cationic-π interactions. For example, 4j achieves potent 5-HT₆ antagonism (IC₅₀ = 32 nM) due to its methoxyphenyl-piperazine group . The absence of aryl substituents on the piperazine in the target compound may limit its affinity compared to 4j .

Pyrazole vs. Heterocyclic Replacements: The 1-methylpyrazole group in the target compound is structurally simpler than the arylsulfonylindole in 4j or the quinolinyl-pyrimidine in 8e. This simplicity may reduce steric hindrance but could also diminish target specificity.

Ethanol Linker: The ethanol bridge between pyrazole and piperazine is shared with 8e, suggesting improved solubility compared to analogs with hydrophobic linkers (e.g., Yan7874’s imidazole-ethyl group) .

Avapritinib’s pyrazole-piperazine motif demonstrates utility in kinase inhibition .

Its logP (estimated ~1.5) is higher than 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (logP ~0.2), suggesting enhanced membrane permeability due to the piperazine group .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol, with the molecular formula CHNO and a molecular weight of 210.28 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 210.28 g/mol |

| CAS Number | 1354952-22-9 |

| IUPAC Name | 1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethanol |

| Appearance | Oil |

The mechanism by which 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol exerts its biological effects is not fully elucidated. However, compounds containing pyrazole and piperazine moieties are known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. Preliminary studies suggest that this compound may exhibit activity against certain parasitic infections, which is a focus for further exploration.

Antiparasitic Activity

Research indicates that derivatives of pyrazole compounds often possess antiparasitic properties. For instance, modifications to the pyrazole ring have been shown to enhance activity against Plasmodium species, the causative agents of malaria. A study highlighted that certain pyrazole derivatives exhibited significant reductions in parasitemia in mouse models, suggesting that similar modifications in 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol could enhance its efficacy against malaria parasites .

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological activities. Compounds with piperazine structures have been studied for their effects on serotonin and dopamine receptors. These interactions may lead to anxiolytic or antidepressant effects. The potential for 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol to modulate neurotransmitter systems warrants investigation into its psychopharmacological profile .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antimalarial Efficacy : In a study assessing various pyrazole derivatives, one compound demonstrated an EC value of 0.064 µM against P. falciparum, indicating strong antiparasitic potential. The structural similarity to 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol suggests that it may exhibit comparable activity .

- Neurotransmitter Modulation : A derivative was tested for its influence on serotonin receptor activity, showing promising results in reducing anxiety-like behavior in rodent models. This suggests that similar compounds could be developed for therapeutic use in mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.